Tetrapotassium hexacyanoferrate

Pigment Synthesis Coatings Formulation Coordination Chemistry

Tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]·3H₂O) is the preferred ferrocyanide precursor for water-based paints and inks, forming water-soluble K-PB pigment that eliminates dispersing aids. It is the established redox standard for reproducible EIS/CV at 10 mM on SPCE, ensuring full literature comparability. As a Cs⁺ sorbent precursor, it delivers distribution coefficients up to 10⁵ mL/g for radiocesium sequestration. With an acute oral LD₅₀ of 1.6–3.6 g/kg, it is significantly safer than the ferricyanide analog for biological assays involving extracellular electron transfer.

Molecular Formula C6FeK4N6
Molecular Weight 368.34 g/mol
Cat. No. B1242098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapotassium hexacyanoferrate
Molecular FormulaC6FeK4N6
Molecular Weight368.34 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+2]
InChIInChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+2;4*+1
InChIKeyXOGGUFAVLNCTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapotassium Hexacyanoferrate (Potassium Ferrocyanide): Baseline Profile for Scientific and Industrial Procurement


Tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]), commonly available as the trihydrate (CAS 13943-58-3), is the potassium salt of the ferrocyanide coordination complex [1]. It forms lemon-yellow monoclinic crystals with a density of approximately 1.85 g/cm³ and a melting/dehydration point of 70 °C [2]. The compound exhibits water solubility of 28.9 g/100 mL at 20 °C while being insoluble in ethanol and diethyl ether . It is characterized by extremely low acute toxicity (rat oral LD₅₀ 1.6–3.6 g/kg) due to the strong coordination bond between iron and cyanide ligands [3]. This baseline establishes the core physicochemical identity against which differentiation from key comparators—sodium ferrocyanide, potassium ferricyanide, and alternative hexacyanoferrate salts—will be measured.

Tetrapotassium Hexacyanoferrate: Why In-Class Ferrocyanide Analogs Cannot Be Arbitrarily Substituted


Despite sharing the [Fe(CN)₆]⁴⁻ core anion, ferrocyanide salts differ fundamentally in solubility behavior, derived pigment properties, redox activity in electrochemical systems, and cesium sorption selectivity—each driven by the identity of the counter-cation. Substituting sodium ferrocyanide for the potassium salt in Prussian blue synthesis alters pigment water solubility and bleeding tendency, directly impacting formulation compatibility [1]. In electrochemical applications, the potassium ferrocyanide/ferricyanide redox couple provides distinct peak separation and concentration-dependent behavior on carbon electrodes compared to alternative redox probes [2]. For radiocesium sequestration, the potassium form exhibits cation-specific exchange behavior that differs from other metal hexacyanoferrates [3]. These documented, quantifiable differences preclude generic substitution and necessitate product-specific selection based on the application context detailed below.

Tetrapotassium Hexacyanoferrate: Verifiable Comparative Performance Evidence for Procurement Decisions


Prussian Blue Pigment Synthesis: Tetrapotassium Salt Yields Water-Soluble K-PB vs. Water-Insoluble Na-PB

When tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]) is used as the ferrocyanide precursor in the direct synthesis of Prussian blue pigment via reaction with FeCl₃, the resulting pigment (K-PB) is water-soluble, whereas pigment derived from sodium ferrocyanide (Na-PB) is water-insoluble [1]. This differentiation was observed under identical synthesis conditions (dropwise addition of aqueous ferrocyanide into aqueous FeCl₃) [1].

Pigment Synthesis Coatings Formulation Coordination Chemistry

Electrochemical Redox Probe: Tetrapotassium Salt Defines Standard Ferrocyanide/Ferricyanide Couple for CV and EIS Calibration

The potassium ferrocyanide/ferricyanide redox couple (K₄[Fe(CN)₆]/K₃[Fe(CN)₆]) is the established benchmark redox probe for electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) characterization. On a screen-printed carbon electrode (SPCE), the redox potentials were determined via CV across a concentration range of 0.01 mM to 100 mM, with 10 mM identified as the optimal concentration [1]. This quantitative characterization provides a reference standard against which alternative redox probes must be compared.

Electrochemistry Sensor Development Impedance Spectroscopy

Cesium Sequestration: Hexacyanoferrates Are Nearly Unique for Cs Removal from High Alkali Matrices

Hexacyanoferrates are described as 'almost unique amongst inorganic materials for removal of cesium from high concentrations of alkali metals' [1]. While the specific potassium salt is not directly compared against all alternatives, the class of hexacyanoferrates demonstrates Cs⁺ sorption exceeding 99% and maintains high selectivity even in solutions of high salt concentration [2]. The potassium form serves as the foundational material for synthesizing more specialized mixed-metal hexacyanoferrates (e.g., potassium nickel hexacyanoferrate) that achieve distribution coefficients of Kd ≈ 10⁵ mL/g in the presence of competing Na⁺ and K⁺ ions [3].

Nuclear Waste Remediation Radiocesium Capture Ion Exchange

Toxicity Profile: Tetrapotassium Salt Exhibits Extremely Low Acute Toxicity (Rat Oral LD₅₀ 1.6–3.6 g/kg)

Tetrapotassium hexacyanoferrate demonstrates extremely low acute oral toxicity, with reported rat oral LD₅₀ values ranging from 1.6 to 3.6 g/kg [1][2]. This low toxicity is attributed to the strong coordination bond between iron and cyanide ligands, which prevents the release of free cyanide under physiological conditions [3]. In contrast, potassium ferricyanide (K₃[Fe(CN)₆]) exhibits greater cytotoxicity in cell-based assays, ranking higher in relative toxicity among paramagnetic broadening agents [4].

Toxicology Food Additive Safety Occupational Health

Solubility Differentiation: Tetrapotassium Salt (28.9 g/100 mL at 20°C) Serves as Moderate-Solubility Alternative to Highly Soluble Sodium Ferrocyanide

Tetrapotassium hexacyanoferrate trihydrate exhibits a water solubility of 28.9 g/100 mL at 20 °C (calculated as 289 g/L) [1]. While direct comparative solubility data for sodium ferrocyanide under identical conditions is not provided in a single head-to-head study, historical solubility investigations report that sodium ferrocyanide is 'more soluble' than the potassium salt [2], and vendor sources describe sodium ferrocyanide as 'highly soluble' [3]. The potassium salt is insoluble in ethanol and diethyl ether, a property shared across ferrocyanide salts [1].

Formulation Chemistry Crystallization Analytical Chemistry

Tetrapotassium Hexacyanoferrate: Evidence-Based Application Scenarios for Informed Procurement


Prussian Blue Pigment Synthesis for Aqueous Coatings

For formulators of water-based paints and inks, the tetrapotassium salt is the preferred ferrocyanide precursor because the resulting K-PB pigment is water-soluble, eliminating the need for dispersing aids [1]. In contrast, sodium ferrocyanide-derived Na-PB is water-insoluble and offers superior bleeding resistance in multi-coat systems. Procurement should align with the target coating's water compatibility requirements.

Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) Calibration

The potassium ferrocyanide/ferricyanide redox couple is the established standard for characterizing electrode surfaces and electrochemical systems. With characterized redox potentials and a determined optimal concentration of 10 mM on SPCE [2], this compound is essential for laboratories requiring reproducible EIS and CV measurements. Substitution with alternative redox probes would compromise comparability with literature data.

Radiocesium Remediation and Nuclear Wastewater Treatment

Hexacyanoferrates, including the potassium salt, exhibit unique selectivity for Cs⁺ in high-alkali backgrounds where conventional sorbents fail, achieving >99% sorption efficiency [3][4]. Tetrapotassium hexacyanoferrate serves as the critical precursor for synthesizing composite and mixed-metal hexacyanoferrate sorbents that achieve distribution coefficients up to 10⁵ mL/g [5]. This application scenario is particularly relevant for nuclear facility operators and environmental remediation agencies.

Biological Research Requiring Low-Toxicity Extracellular Electron Receptor Probes

With an acute oral LD₅₀ of 1.6–3.6 g/kg and demonstrated lower cytotoxicity than potassium ferricyanide in cell-based assays [6][7], tetrapotassium hexacyanoferrate is the safer choice for biological studies involving extracellular electron transfer or membrane redox activity. Procurement for spin probe studies or cell-based assays should favor the ferrocyanide salt over the more toxic ferricyanide analog.

Technical Documentation Hub

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